molecular formula C19H17F2N3OS B2433637 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 900000-88-6

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No. B2433637
CAS RN: 900000-88-6
M. Wt: 373.42
InChI Key: PSQLCBCRDJETIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone, also known as FPE, is a chemical compound used in scientific research. It belongs to the class of piperazine derivatives and is known for its potential in treating various neurological disorders. FPE has gained attention in the scientific community due to its unique structure and promising pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized using various spectroscopic techniques, demonstrating its potential for various biological applications. The compound's structure was confirmed through X-ray diffraction studies, and its thermal stability was analyzed using TGA and DSC techniques (Govindhan et al., 2017).

Electrochemical Synthesis

  • Electrochemical synthesis of new arylthiobenzazoles was conducted using a similar compound, indicating its use in the development of new chemical entities through electrochemical methods (Amani & Nematollahi, 2012).

Microwave-Assisted Synthesis

  • The compound was used in microwave-assisted synthesis, showcasing an efficient and eco-friendly method for producing derivatives, which could have implications in pharmaceutical and chemical industries (Said et al., 2020).

Crystal Structure Analysis

  • Detailed crystal structure analysis of similar compounds has been conducted, which is essential for understanding the molecular interactions and properties critical in drug design and material science applications (Zhang et al., 2011).

Biological Applications

  • Some derivatives have been explored for their potential biological applications, including antibacterial, antifungal, and cytotoxic activities, highlighting the compound's relevance in medicinal chemistry and drug discovery (Gan et al., 2010).

Antimicrobial and Antiviral Activities

  • The compound's derivatives have shown promising antimicrobial and antiviral activities, suggesting their potential as lead compounds for the development of new therapeutic agents (Kumar et al., 2019).

Drug Design and Synthesis

  • Derivatives of this compound have been used in the design and synthesis of potential antipsychotics, demonstrating its utility in the development of new drugs for treating mental disorders (Bhosale et al., 2014).

properties

IUPAC Name

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3OS/c20-14-6-4-13(5-7-14)12-17(25)23-8-10-24(11-9-23)19-22-18-15(21)2-1-3-16(18)26-19/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQLCBCRDJETIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.